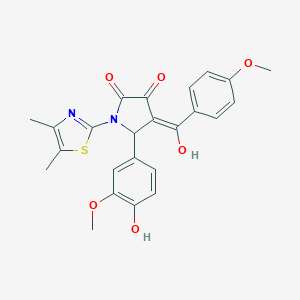![molecular formula C24H19BrN2O5 B265465 4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is commonly referred to as ABH, and its unique chemical structure has made it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of ABH involves its ability to bind to specific proteins and modulate their activity. ABH has been found to bind to the active site of enzymes and inhibit their activity, which could be useful in the treatment of various diseases. ABH has also been found to bind to specific receptors and modulate their signaling pathways, which could be useful in the development of new therapeutic agents.
Biochemical and Physiological Effects
ABH has been found to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of protein-protein interactions, and modulation of signal transduction pathways. ABH has also been found to induce apoptosis and cell cycle arrest in cancer cells, which could be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ABH in lab experiments include its potent activity against various biological processes, its ability to bind to specific proteins and modulate their activity, and its potential as a lead compound for the development of new drugs. The limitations of using ABH in lab experiments include its complex chemical structure, which requires specific reagents and conditions for synthesis, and its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for the investigation of ABH, including the development of new drugs based on its chemical structure, the exploration of its potential as a therapeutic agent for various diseases, and the study of its mechanism of action in greater detail. Other future directions include the development of new synthesis methods for ABH, the exploration of its potential as a diagnostic tool for various diseases, and the investigation of its potential toxicity in greater detail. Overall, ABH is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Métodos De Síntesis
The synthesis of ABH involves a series of chemical reactions that require specific reagents and conditions. The first step involves the preparation of 4-(allyloxy)benzoic acid, which is then reacted with 4-bromoaniline to produce 4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Aplicaciones Científicas De Investigación
ABH has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and biological research. In medicinal chemistry, ABH has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. ABH has also been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
In drug discovery, ABH has shown potential as a lead compound for the development of new drugs to treat various diseases, including cancer, Alzheimer's disease, and inflammation. ABH has been found to inhibit the activity of enzymes that are involved in the production of inflammatory mediators, which could be useful in the treatment of inflammatory diseases.
In biological research, ABH has been used to study the mechanism of action of various biological processes, including protein-protein interactions, enzyme activity, and signal transduction pathways. ABH has been found to bind to specific proteins and modulate their activity, which could be useful in the development of new therapeutic agents.
Propiedades
Nombre del producto |
4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C24H19BrN2O5 |
Peso molecular |
495.3 g/mol |
Nombre IUPAC |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19BrN2O5/c1-3-12-31-18-10-6-16(7-11-18)22(28)20-21(15-4-8-17(25)9-5-15)27(24(30)23(20)29)19-13-14(2)32-26-19/h3-11,13,21,28H,1,12H2,2H3/b22-20+ |
Clave InChI |
JBSVJHHMXSFJRB-LSDHQDQOSA-N |
SMILES isomérico |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
SMILES canónico |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265387.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265390.png)
![1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265391.png)
![Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B265400.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265402.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(3-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265404.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265406.png)
![5-[3-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265407.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B265410.png)

